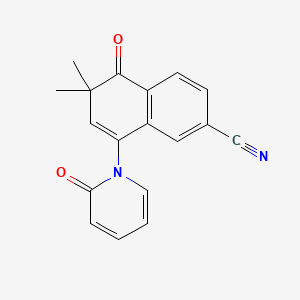
KRN-633
Overview
Description
KRN-633 is a potent and selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase. This compound has shown significant potential in suppressing tumor angiogenesis and growth. Vascular endothelial growth factor and its receptor play a central role in angiogenesis, which is necessary for solid tumors to expand and metastasize .
Mechanism of Action
KRN-633, also known as “1-(2-chloro-4-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-propylurea” or “VEGF receptor tyrosine kinase inhibitor III”, is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs). This compound has been studied for its potential in treating various types of cancer .
Target of Action
The primary targets of this compound are VEGFR-1, VEGFR-2, and VEGFR-3 . These receptors play a central role in angiogenesis, a process necessary for solid tumors to expand and metastasize .
Mode of Action
This compound inhibits the tyrosine phosphorylation of VEGFR-2 in human umbilical vein endothelial cells . It also blocks the activation of mitogen-activated protein kinases by VEGF, along with human umbilical vein endothelial cell proliferation and tube formation .
Biochemical Pathways
This compound affects the VEGF signaling pathway in endothelial cells by inhibiting the catalytic activity of VEGFR-2 tyrosine kinase . This results in the suppression of tumor angiogenesis and growth .
Pharmacokinetics
This compound is administered orally and is absorbed with a Tmax of approximately 4 to 5 hours . The trough serum concentration of this compound has a more significant effect than the maximum serum concentration on antitumor activity .
Result of Action
This compound inhibits tumor growth in several in vivo tumor xenograft models with diverse tissue origins, including lung, colon, and prostate, in athymic mice and rats . It also causes the regression of some well-established tumors and those that had regrown after the cessation of treatment . Histologic analysis of tumor xenografts treated with this compound revealed a reduction in the number of endothelial cells in non-necrotic areas and a decrease in vascular permeability .
Action Environment
The action of this compound is influenced by the environment in which it is administered. For instance, the compound’s antitumor effects are secondary to its antiangiogenic action based on the inhibition of VEGFRs . This compound is suitable for the treatment of a wide range of solid tumors .
Biochemical Analysis
Biochemical Properties
KRN-633 plays a significant role in biochemical reactions, particularly in the inhibition of tyrosine phosphorylation of VEGFR-2 . It interacts with VEGFR-1, -2, and -3, showing high selectivity . The nature of these interactions involves the inhibition of the catalytic activity of these receptors, thereby blocking the activation of mitogen-activated protein kinases by VEGF .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the VEGF-driven proliferation of human umbilical vein endothelial cells . It also blocks the formation of capillary tubes in endothelial cells . It does not inhibit the propagation of various cancer cell lines in vitro .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to VEGFRs and inhibiting their tyrosine kinase activity . This inhibition prevents the activation of downstream signaling pathways, including the mitogen-activated protein kinase pathway, which is crucial for cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on cellular function. It was observed that this compound caused the regression of some well-established tumors and those that had regrown after the cessation of treatment . The compound’s stability and degradation over time have not been explicitly mentioned in the literature.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It was found that the trough serum concentration of this compound had a more significant effect on antitumor activity than the maximum serum concentration . Specific threshold effects or toxic effects at high doses have not been detailed in the available literature.
Subcellular Localization
As a VEGFR inhibitor, it is likely to be localized where these receptors are present, such as the cell membrane .
Preparation Methods
The synthesis of KRN-633 involves multiple steps, including the formation of a quinazoline urea derivative. The exact synthetic routes and reaction conditions are proprietary and detailed in specific research publications. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
KRN-633 undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the molecule, potentially affecting its activity.
Reduction: This reaction can modify the quinazoline ring structure.
Substitution: Common reagents used in these reactions include strong acids and bases, as well as specific catalysts to facilitate the reactions.
Scientific Research Applications
KRN-633 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases.
Biology: Investigated for its effects on endothelial cell proliferation and tube formation.
Medicine: Explored as a potential therapeutic agent for treating solid tumors by inhibiting angiogenesis.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery .
Comparison with Similar Compounds
KRN-633 is compared with other vascular endothelial growth factor receptor inhibitors such as:
Sunitinib: Another potent inhibitor of vascular endothelial growth factor receptors, but with a broader spectrum of activity.
Sorafenib: Inhibits multiple tyrosine kinases, including vascular endothelial growth factor receptors, but has different pharmacokinetic properties.
Axitinib: Highly selective for vascular endothelial growth factor receptors, similar to this compound, but with different clinical applications.
This compound is unique in its high selectivity for vascular endothelial growth factor receptor-2 and its potent inhibition of tumor angiogenesis .
Properties
IUPAC Name |
1-[2-chloro-4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-propylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4/c1-4-7-22-20(26)25-15-6-5-12(8-14(15)21)29-19-13-9-17(27-2)18(28-3)10-16(13)23-11-24-19/h5-6,8-11H,4,7H2,1-3H3,(H2,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBYZLCHOKSGRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC3=CC(=C(C=C32)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429551 | |
| Record name | KRN-633 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286370-15-8 | |
| Record name | KRN-633 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286370158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KRN-633 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 286370-15-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KRN-633 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1V875I8DX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B1683717.png)

![2-Pyridin-4-yl-benzo[h]chromen-4-one](/img/structure/B1683719.png)
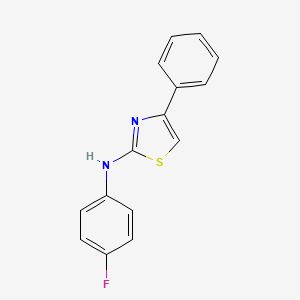
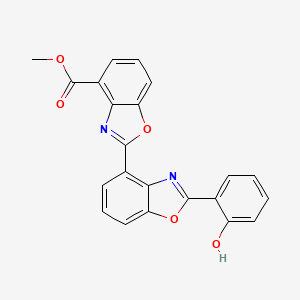
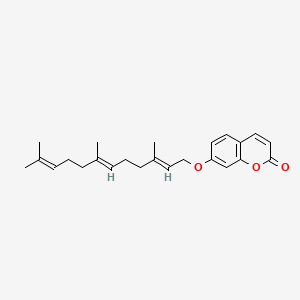

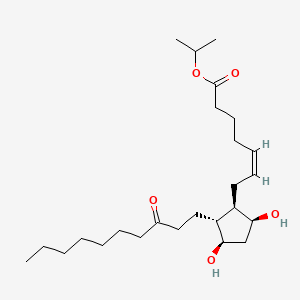
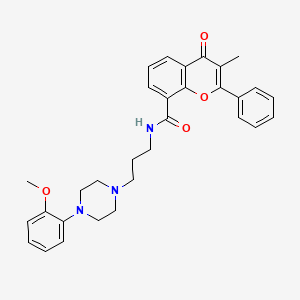
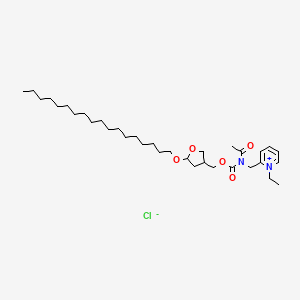
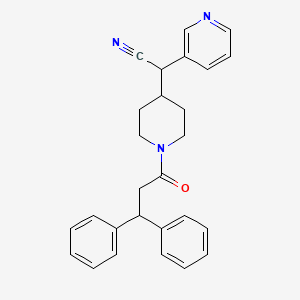
![(S)-2-(5-(2-(4-carbamimidoylbenzamido)-3-(4-nitrophenyl)propanoyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)acetic acid](/img/structure/B1683734.png)
